1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18257148
InChI: InChI=1S/C13H13ClO2/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7H,1-3H3
SMILES:
Molecular Formula: C13H13ClO2
Molecular Weight: 236.69 g/mol

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one

CAS No.:

Cat. No.: VC18257148

Molecular Formula: C13H13ClO2

Molecular Weight: 236.69 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one -

Specification

Molecular Formula C13H13ClO2
Molecular Weight 236.69 g/mol
IUPAC Name 1-(5-chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one
Standard InChI InChI=1S/C13H13ClO2/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7H,1-3H3
Standard InChI Key ZIKWGTCVIYIVMU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1OC(=C2)C(=O)C(C)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran core substituted with a chlorine atom at the 5-position and a methyl group at the 7-position. A 2-methylpropan-1-one moiety is attached to the 2-position of the benzofuran ring (Fig. 1) .

Molecular Formula: C13H13ClO2\text{C}_{13}\text{H}_{13}\text{ClO}_{2}
Molecular Weight: 236.70 g/mol
IUPAC Name: 1-(5-Chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one
InChIKey: ZIKWGTCVIYIVMU-UHFFFAOYSA-N

Synthesis and Production

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Benzofuran Core Formation: Cyclization of 5-chloro-7-methylsalicylaldehyde derivatives with β-keto esters under basic conditions .

  • Ketone Introduction: Friedel-Crafts acylation using isobutyryl chloride in the presence of Lewis acids (e.g., AlCl₃) .

Optimization Notes:

  • Anhydrous conditions prevent hydrolysis during acylation .

  • Column chromatography (ethyl acetate/hexane) yields >90% purity .

Industrial Scalability

Continuous flow reactors enhance efficiency for large-scale production, ensuring consistent yields . Automated systems maintain optimal temperatures (60–80°C) and solvent ratios .

Chemical Reactivity

Functional Group Transformations

Reaction TypeReagents/ConditionsProducts
ReductionNaBH₄, MeOHSecondary alcohol
Nucleophilic SubstitutionNH₃, EtOHAmine derivatives
OxidationKMnO₄, H₂OCarboxylic acid

The chlorine atom’s electronegativity directs electrophilic substitutions to the 4- and 6-positions of the benzofuran ring .

Biological Activity and Applications

CompoundActivity (IC₅₀)Target Cell Line
Bromo Analog 15 µMMCF-7 (Breast Cancer)
Chloro Derivative Data PendingN/A

Industrial Applications

  • Polymer Chemistry: Serves as a monomer in heat-resistant polymers .

  • Agrochemicals: Intermediate in synthetic pesticides .

Comparison with Analogous Compounds

Table 2: Chloro vs. Bromo Benzofuran Derivatives

PropertyChloro Derivative Bromo Analog
Molecular Weight236.70 g/mol281.15 g/mol
ReactivityModerate electrophileEnhanced leaving group
BioactivityPotential antimicrobialConfirmed anticancer

The chloro group’s smaller size may improve membrane permeability compared to brominated analogs .

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